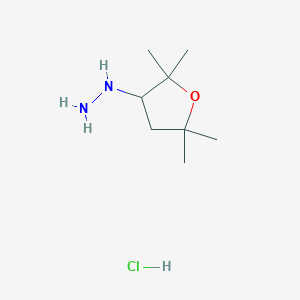

![molecular formula C19H20N2O3S B2480344 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898427-59-3](/img/structure/B2480344.png)

4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

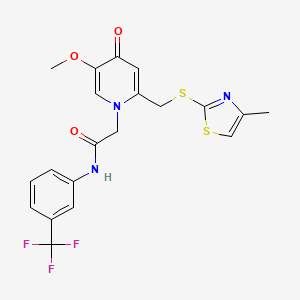

Synthesis Analysis The synthesis of related benzenesulfonamide compounds often involves complex organic reactions that aim to introduce specific functional groups to achieve desired biological activity. Although not directly mentioned, similar compounds have been synthesized through multi-step reactions, incorporating benzenesulfonamide moieties into heterocyclic backbones, suggesting a method that could potentially be applied to the synthesis of 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide (Dae-Kee Kim et al., 2009).

Molecular Structure Analysis The molecular structure of such complex molecules is characterized using various analytical techniques. While specific details on this compound are scarce, related studies have extensively used NMR, MS, and crystallography to elucidate the structure of benzenesulfonamide derivatives, providing insights into the molecular architecture and electronic properties that may influence biological activity (Reham A. Mohamed-Ezzat et al., 2023).

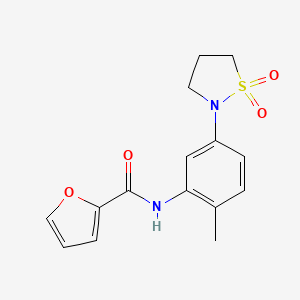

Chemical Reactions and Properties Compounds with benzenesulfonamide scaffolds participate in various chemical reactions, contributing to their diverse biological activities. The presence of the benzenesulfonamide group often plays a key role in the reactivity, enabling the synthesis of complex derivatives with potential therapeutic applications. These reactions often involve nucleophilic substitutions and coupling reactions, which are fundamental in constructing the molecule's core structure (Md. Serajul Haque Faizi et al., 2018).

Physical Properties Analysis The physical properties of benzenesulfonamide derivatives, including solubility, melting point, and crystallinity, are crucial for their pharmacokinetic profile and bioavailability. Studies often report these parameters to optimize the drug-like properties of these compounds. The detailed characterization provides insights into the compound's stability, solubility, and formulation potential (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. For benzenesulfonamide derivatives, the sulfonamide group is particularly significant, influencing both the chemical behavior and the biological activity of these compounds. The electronic properties of the sulfonamide group, including its ability to act as a hydrogen bond donor or acceptor, play a critical role in its interaction with biological targets (Maria R Buemi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Anticorrosive Applications

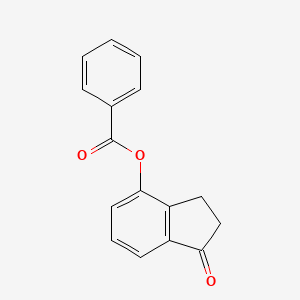

Quinoline derivatives, including those structurally related to the compound , have been widely studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms. This is attributed to their high electron density and the presence of polar substituents, which facilitate adsorption and coordination bonding, thus preventing corrosion (C. Verma, M. Quraishi, E. Ebenso, 2020).

Biological Activity

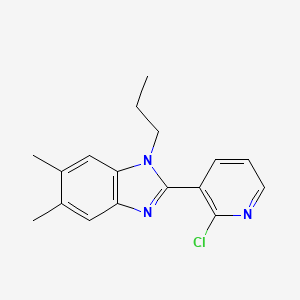

The biological activities of quinoline and benzimidazole analogues have been extensively explored for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. The fusion of quinoline with other bioactive heterocycles, such as benzimidazole, has led to the synthesis of hybrid molecules with promising therapeutic potentials. This approach is particularly significant in the context of overcoming microbial resistance and discovering novel antimicrobial drugs with new modes of action (Salahuddin et al., 2023).

Antioxidant Properties

Chromones, compounds related to the quinoline structure, are known for their antioxidant properties. They are found in significant amounts in a human diet and exhibit a range of physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant potential of chromones is crucial for neutralizing active oxygen and interrupting free radical processes, which can prevent cell impairment and various diseases (Preeti Yadav, Badri Parshad, P. Manchanda, Sunil K. Sharma, 2014).

Eigenschaften

IUPAC Name |

4-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-4-7-17(8-5-13)25(23,24)20-16-11-14-3-2-10-21-18(22)9-6-15(12-16)19(14)21/h4-5,7-8,11-12,20H,2-3,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCZKXKMGWYRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)

![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)